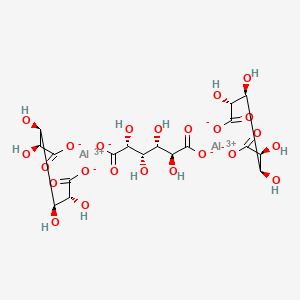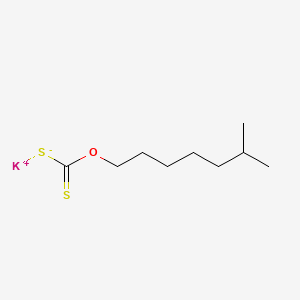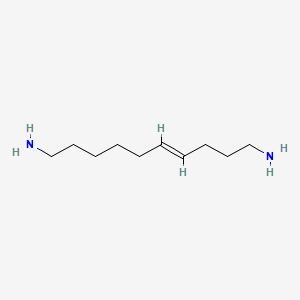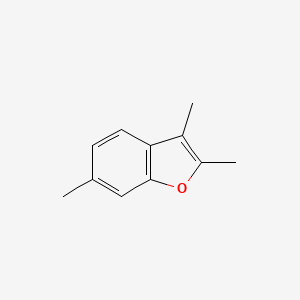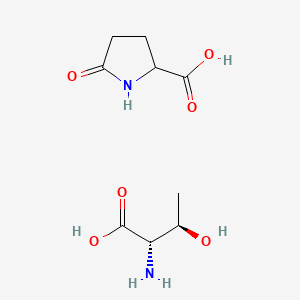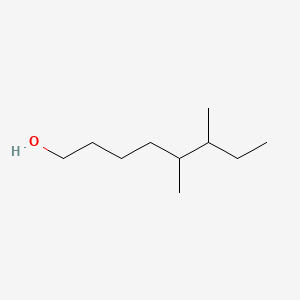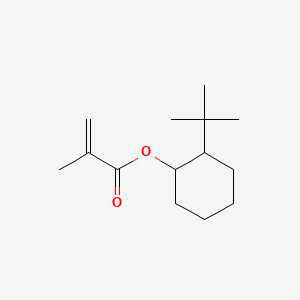
2-(1,1-Dimethylethyl)cyclohexyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-Dimethylethyl)cyclohexyl methacrylate is an organic compound with the molecular formula C14H24O2. It is a methacrylate ester derived from methacrylic acid and 2-(1,1-dimethylethyl)cyclohexanol. This compound is known for its applications in polymer chemistry, particularly in the production of specialty polymers and copolymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dimethylethyl)cyclohexyl methacrylate typically involves the esterification of methacrylic acid with 2-(1,1-dimethylethyl)cyclohexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the removal of water formed during the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be more efficient than batch processes. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,1-Dimethylethyl)cyclohexyl methacrylate can undergo various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form homopolymers or copolymers with other monomers.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield methacrylic acid and 2-(1,1-dimethylethyl)cyclohexanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as titanium alkoxides or sodium methoxide are used under mild heating.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and 2-(1,1-dimethylethyl)cyclohexanol.
Transesterification: New esters and alcohols depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
2-(1,1-Dimethylethyl)cyclohexyl methacrylate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with unique properties such as enhanced thermal stability and mechanical strength.
Material Science: Incorporated into coatings, adhesives, and sealants to improve their performance characteristics.
Biomedical Applications: Investigated for use in drug delivery systems and medical devices due to its biocompatibility and ability to form hydrogels.
Industrial Applications: Utilized in the production of high-performance plastics and resins for automotive and aerospace industries.
Wirkmechanismus
The mechanism of action of 2-(1,1-Dimethylethyl)cyclohexyl methacrylate primarily involves its ability to undergo polymerization reactions. The methacrylate group contains a double bond that can be activated by free radicals, leading to the formation of polymer chains. The molecular targets and pathways involved in its polymerization include the initiation, propagation, and termination steps typical of free radical polymerization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexyl methacrylate
- 2-tert-Butylcyclohexyl acetate
- Methacrylic acid 2-tert-butylcyclohexyl ester
Uniqueness
2-(1,1-Dimethylethyl)cyclohexyl methacrylate is unique due to the presence of the 2-(1,1-dimethylethyl)cyclohexyl group, which imparts specific steric and electronic effects. These effects can influence the polymerization behavior and the properties of the resulting polymers, making it distinct from other methacrylate esters.
Eigenschaften
CAS-Nummer |
94134-45-9 |
|---|---|
Molekularformel |
C14H24O2 |
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
(2-tert-butylcyclohexyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H24O2/c1-10(2)13(15)16-12-9-7-6-8-11(12)14(3,4)5/h11-12H,1,6-9H2,2-5H3 |
InChI-Schlüssel |
YDLVSIHYCVMLPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC1CCCCC1C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


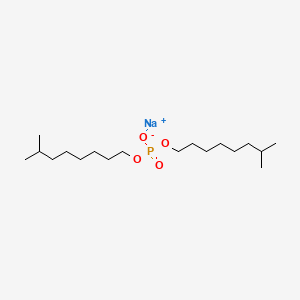

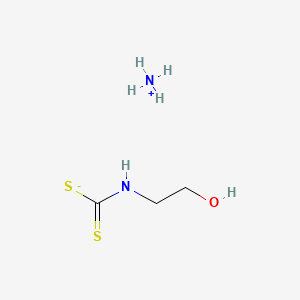
![4-[(2-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12662937.png)
